molecular formula C10H11NO4 B1643256 ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate

ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate

Cat. No.: B1643256
M. Wt: 209.2 g/mol
InChI Key: ZHRCERLBMAYIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-4-one can be achieved through a multicomponent reaction involving aminopentynoate, aldehydes, and alpha-isocyanoacetamides. This reaction typically involves heating the reactants in a toluene solution in the presence of ammonium chloride, resulting in the formation of the desired compound in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the multicomponent reaction for large-scale synthesis. This could include using continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-ethoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate is unique due to its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C10H11NO4/c1-2-14-10(13)11-5-8(12)7-3-4-15-9(7)6-11/h3-4H,2,5-6H2,1H3

InChI Key

ZHRCERLBMAYIMZ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC2=C(C=CO2)C(=O)C1

Canonical SMILES

CCOC(=O)N1CC2=C(C=CO2)C(=O)C1

Origin of Product

United States

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